molecular formula C18H16N2O3S B11643602 (5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-[4-(propan-2-yl)phenyl]-5-(thiophen-2-ylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11643602
M. Wt: 340.4 g/mol
InChI Key: COIAMQBDCKRMBY-XNTDXEJSSA-N
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Description

(5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring, a thiophene moiety, and a phenyl group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the diazinane ring, followed by the introduction of the thiophene and phenyl groups. Common synthetic routes include:

    Formation of the Diazinane Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Moiety: This can be achieved through a variety of methods, including cross-coupling reactions such as Suzuki or Stille coupling.

    Substitution with the Phenyl Group: The phenyl group, substituted with a propan-2-yl group, is typically introduced via electrophilic aromatic substitution or Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and the nature of the substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-1-[4-(PROPAN-2-YL)PHENYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

(5E)-1-(4-propan-2-ylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H16N2O3S/c1-11(2)12-5-7-13(8-6-12)20-17(22)15(16(21)19-18(20)23)10-14-4-3-9-24-14/h3-11H,1-2H3,(H,19,21,23)/b15-10+

InChI Key

COIAMQBDCKRMBY-XNTDXEJSSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O

Origin of Product

United States

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